

# Application Notes and Protocols: Step-by-Step [11C]AZD4694 Labeling Procedure

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## Compound of Interest

Compound Name: AZD4694 Precursor

Cat. No.: B10830092

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## Abstract

This document provides a detailed protocol for the synthesis, purification, and quality control of the positron emission tomography (PET) radioligand [11C]AZD4694. This radiotracer is a carbon-11 labeled isotopolog of AZD4694, a molecule with high affinity for  $\beta$ -amyloid plaques, making it a valuable tool in Alzheimer's disease research. The procedure involves the N-methylation of the precursor, 2-(2-fluoro-6-amino-3-pyridyl)benzofuran-5-ol, using [11C]methyl iodide. Following the radiosynthesis, the product is purified by semi-preparative high-performance liquid chromatography (HPLC) and formulated for intravenous injection. Quality control measures are outlined to ensure the final product's identity, purity, and specific activity.

## Introduction

[11C]AZD4694 is a PET radioligand used for imaging  $\beta$ -amyloid plaques in the brain. Its synthesis involves the incorporation of the short-lived positron-emitting isotope, carbon-11 ( $t_{1/2} = 20.4$  min), into the parent molecule. The procedure described herein is based on the N-[11C]-methylation of a suitable precursor.<sup>[1]</sup> This document provides a comprehensive, step-by-step guide for researchers and professionals in the field of radiopharmaceutical sciences.

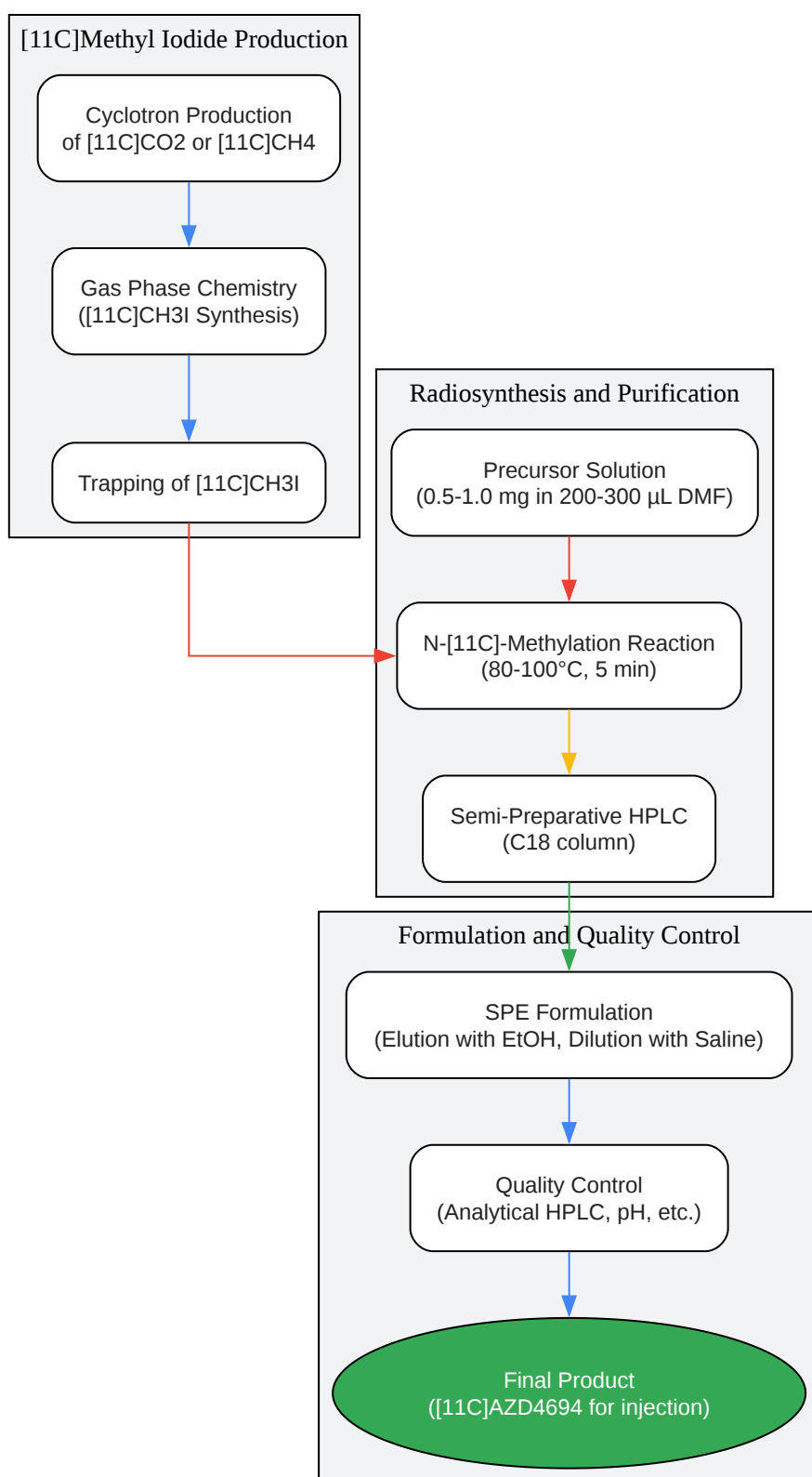
## Materials and Reagents

Material/Reagent	Supplier	Grade
2-(2-fluoro-6-amino-3-pyridyl)benzofuran-5-ol (Precursor)	Specialized chemical supplier	>98% purity
[11C]Methyl Iodide ([11C]CH <sub>3</sub> I)	Produced from cyclotron via [11C]CO <sub>2</sub> or [11C]CH <sub>4</sub>	Radiopharmaceutical
Acetonitrile (MeCN)	HPLC Grade	Anhydrous
Dimethylformamide (DMF)	HPLC Grade	Anhydrous
Water for Injection (WFI)	Pharmaceutical Grade	Sterile
Ethanol (EtOH)	USP Grade	Sterile
Saline (0.9% NaCl)	USP Grade	Sterile
C18 Sep-Pak Cartridge	Waters or equivalent	
Sterile Millex-GV filter (0.22 µm)	Millipore or equivalent	

## Experimental Protocols

### Overview of the [11C]AZD4694 Synthesis Workflow

The overall workflow for the preparation of [11C]AZD4694 is depicted in the flowchart below. It begins with the production of [11C]methyl iodide, followed by the radiolabeling reaction, purification of the product, and finally, formulation and quality control.



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Caption: Workflow for the synthesis of  $[^{11}\text{C}]\text{AZD4694}$ .

## Step-by-Step Radiolabeling Procedure

- **Precursor Preparation:** Dissolve 0.5-1.0 mg of the 2-(2-fluoro-6-amino-3-pyridyl)benzofuran-5-ol precursor in 200-300 µL of anhydrous dimethylformamide (DMF) in a sealed reaction vessel.
- **[11C]Methyl Iodide Trapping:** Bubble the gaseous [11C]methyl iodide produced from the cyclotron target through the precursor solution at room temperature until the radioactivity in the trap ceases to increase.
- **N-[11C]-Methylation Reaction:** Seal the reaction vessel and heat it at 80-100 °C for 5 minutes.
- **Quenching and Preparation for HPLC:** After the reaction time, cool the vessel and quench the reaction by adding 0.5-1.0 mL of the semi-preparative HPLC mobile phase.

## Semi-Preparative HPLC Purification

Purify the crude reaction mixture using a semi-preparative HPLC system with the following suggested conditions:

Parameter	Value
Column	Reverse-phase C18, 10 µm, 250 x 10 mm
Mobile Phase	40-50% Acetonitrile in 50 mM Ammonium Formate Buffer (pH 6.5-7.5)
Flow Rate	4-6 mL/min
Detection	UV (254 nm) and radioactivity detectors in series

Collect the radioactive peak corresponding to [11C]AZD4694. The retention time should be determined beforehand using the non-radioactive AZD4694 standard.

## Formulation

- **Trapping of Purified Product:** Dilute the collected HPLC fraction with approximately 20 mL of WFI and pass it through a C18 Sep-Pak cartridge to trap the [11C]AZD4694.
- **Elution and Sterilization:** Wash the cartridge with 5-10 mL of WFI. Elute the [11C]AZD4694 from the cartridge with 0.5-1.0 mL of sterile ethanol.
- **Final Formulation:** Dilute the ethanolic solution with 9.0-9.5 mL of sterile saline for a final injectable solution with an ethanol concentration of  $\leq 10\%$  v/v. Pass the final solution through a 0.22  $\mu\text{m}$  sterile filter into a sterile, pyrogen-free vial.

## Quality Control

Perform the following quality control tests on the final product before administration.

Parameter	Specification	Method
Radiochemical Purity	$\geq 98\%$	Analytical HPLC
Radiochemical Identity	Retention time matches that of the AZD4694 standard	Analytical HPLC
pH	5.5 - 7.5	pH meter or pH strips
Residual Solvents	Ethanol $\leq 10\%$ v/v, Acetonitrile $< 410$ ppm	Gas Chromatography (GC)
Visual Inspection	Clear, colorless solution, free of particulates	Visual
Sterility	Sterile	Standard sterility testing
Endotoxins	$< 175$ EU/V	Limulus Amebocyte Lysate (LAL) test

## Analytical HPLC Method for Radiochemical Purity

Parameter	Value
Column	Reverse-phase C18, 5 $\mu$ m, 250 x 4.6 mm
Mobile Phase	45% Acetonitrile in 0.1 M Ammonium Formate (pH 6.5)
Flow Rate	1.0 mL/min
Detection	UV (254 nm) and radioactivity detectors in series

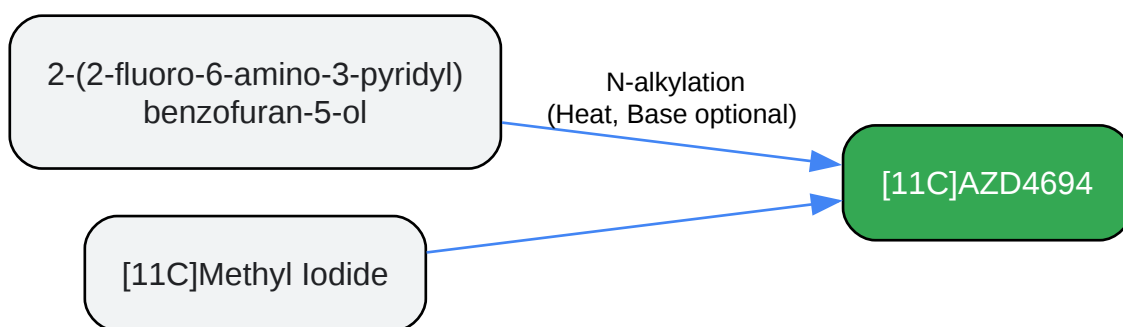
## Data Presentation

The following table summarizes the expected quantitative data for the [11C]AZD4694 synthesis.

Parameter	Typical Value
Radiochemical Yield (decay-corrected)	~60% (based on trapped [11C]CH <sub>3</sub> I)[1]
Radiochemical Purity	> 98%
Specific Activity (at end of synthesis)	> 37 GBq/ $\mu$ mol (> 1 Ci/ $\mu$ mol)
Total Synthesis Time	30 - 40 minutes

## Signaling Pathways and Logical Relationships

The synthesis of [11C]AZD4694 does not directly involve a biological signaling pathway. The logical relationship of the synthesis is a sequential chemical process as illustrated in the workflow diagram in section 3.1. The key transformation is the nucleophilic substitution reaction at the amino group of the precursor by the electrophilic [11C]methyl group of [11C]methyl iodide.



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Caption: The core N-[11C]-methylation reaction.

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## References

- 1. Synthesis, radiolabeling, and in vivo pharmacokinetic evaluation of the amyloid beta radioligand [11C]AZD4694 in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
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